Lexithromycin

Description

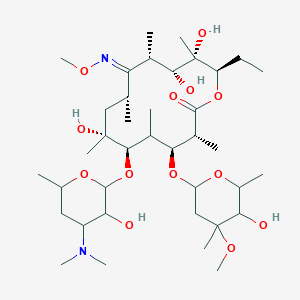

Structure

2D Structure

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

(3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20?,21+,22?,23-,24?,25?,26-,27?,29?,30+,31-,32?,33-,35?,36-,37?,38-/m1/s1 |

InChI Key |

HPZGUSZNXKOMCQ-IHVPCWAGSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Lexithromycin's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Note: Initial searches for "Lexithromycin" did not yield specific information, suggesting a possible typographical error. This guide will focus on Roxithromycin , a closely related and well-documented semi-synthetic macrolide antibiotic, to provide a comprehensive overview of the mechanism of action relevant to this class of drugs. Roxithromycin serves as an excellent model for understanding how these antibiotics interact with and inhibit bacterial ribosomes.

Executive Summary

Macrolide antibiotics are a clinically vital class of drugs that inhibit bacterial protein synthesis. Roxithromycin, a derivative of erythromycin, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge.[1] By partially occluding this tunnel, roxithromycin selectively interferes with the elongation of specific nascent polypeptide chains, leading to a context-dependent cessation of protein synthesis and inhibition of bacterial growth.[1][2] This guide provides a detailed examination of the molecular interactions, binding kinetics, and experimental methodologies used to elucidate the mechanism of action of roxithromycin and related macrolides on the bacterial ribosome.

Core Mechanism of Action

The primary mechanism of action for roxithromycin is the inhibition of bacterial protein synthesis.[3] This is achieved by targeting the large (50S) ribosomal subunit.[1] Unlike some antibiotics that completely block peptide bond formation, roxithromycin allows for the synthesis of short peptides but prevents the elongation of longer polypeptide chains.[2]

The key steps in its mechanism are:

-

Binding to the 50S Ribosomal Subunit: Roxithromycin binds reversibly to a single site on the 50S subunit.[4] This site is located at the entrance of the nascent peptide exit tunnel (NPET).[5]

-

Occlusion of the Nascent Peptide Exit Tunnel (NPET): The bound antibiotic molecule acts as a steric block within the tunnel.[1] This does not completely seal the tunnel but narrows it, preventing the passage of the growing polypeptide chain once it reaches a certain length.

-

Context-Specific Inhibition of Translation: The inhibitory action of roxithromycin is not universal for all proteins. Instead, it is "context-specific," meaning its effectiveness depends on the amino acid sequence of the nascent peptide being synthesized.[2] The ribosome stalls when specific, problematic amino acid motifs are encountered within the NPET, leading to the dissociation of the incomplete peptidyl-tRNA.[2] This suggests that the antibiotic, in conjunction with the nascent chain, can allosterically modulate the activity of the peptidyl transferase center (PTC).[2]

-

Bacteriostatic Effect: By halting the production of essential proteins, roxithromycin prevents bacterial growth and replication.[1] While primarily bacteriostatic, it can exhibit bactericidal properties at higher concentrations.[1]

Molecular Binding Site and Interactions

Roxithromycin's binding site is predominantly composed of nucleotides from the 23S rRNA, specifically within domains II and V, which fold together to form the pocket.[6]

-

Domain V: This is the primary interaction site. Key nucleotides include A2058 and A2059 in the peptidyl transferase center loop.[5] These residues provide a hydrophobic surface for the antibiotic's lactone ring. Hydrogen bonds form between the drug's desosamine sugar and nucleotides like A2058.[5]

-

Domain II: Some macrolides, particularly the newer generation ketolides, have extended side chains that form additional contacts with nucleotides in domain II, such as A752. These interactions can enhance binding affinity and help overcome certain types of resistance.

-

Ribosomal Proteins: While the primary interactions are with rRNA, ribosomal proteins L4 and L22 are also located near the binding site. Mutations in these proteins can confer resistance, suggesting they may influence the conformation of the rRNA binding pocket allosterically.

Quantitative Data: Binding Affinity and Inhibition

The binding affinity and inhibitory concentration of macrolides are critical parameters for their efficacy. These values can vary between different macrolides and bacterial species.

| Compound | Target Organism | Parameter | Value | Reference |

| Roxithromycin | E. coli | Kd (Overall Dissociation Constant) | 20 nM | [6] |

| Erythromycin | E. coli | Kd (Overall Dissociation Constant) | 36 nM | [6] |

| Clarithromycin | E. coli | Kd (Overall Dissociation Constant) | 8 nM | [6] |

| Erythromycin | H. pylori | Kd (Dissociation Constant) | ~0.2 nM | [7] |

| Clarithromycin | H. pylori | Kd (Dissociation Constant) | ~0.2 nM | [7] |

| Erythromycin | H. pylori | Dissociation Rate (koff) | 6.83 x 10-4 min-1 | [7] |

| Clarithromycin | H. pylori | Dissociation Rate (koff) | 7.07 x 10-4 min-1 | [7] |

Experimental Protocols

The mechanism of roxithromycin has been elucidated through a variety of experimental techniques. Below are detailed protocols for key methodologies.

In Vitro Translation Inhibition Assay

This assay measures the extent to which a compound inhibits protein synthesis in a cell-free system by quantifying the incorporation of radiolabeled amino acids.

Methodology:

-

Preparation of Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.

-

Harvest cells by centrifugation and wash with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT).

-

Lyse cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris. Collect the supernatant (S30 extract).

-

Perform a pre-incubation step to degrade endogenous mRNA and amino acids.

-

-

Translation Reaction:

-

Set up reaction mixtures containing S30 extract, a master mix (ATP, GTP, amino acids minus one, buffer), a suitable mRNA template (e.g., luciferase mRNA), and varying concentrations of the antibiotic (roxithromycin).

-

Initiate the reaction by adding a radiolabeled amino acid (e.g., 35S-methionine).[8]

-

-

Quantification:

-

Incubate the reactions at 37°C. At various time points, take aliquots and spot them onto filter paper.

-

Precipitate the newly synthesized proteins by immersing the filters in cold 10% trichloroacetic acid (TCA).

-

Wash the filters to remove unincorporated amino acids.

-

Measure the radioactivity of the precipitated protein on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the incorporated radioactivity against time for each antibiotic concentration.

-

Calculate the rate of protein synthesis from the linear phase of the curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antibiotic concentration.

-

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a high-throughput sequencing technique used to determine the precise positions of ribosomes on mRNA transcripts, revealing sites of drug-induced stalling.[2]

Methodology:

-

Cell Culture and Treatment:

-

Grow bacteria to mid-log phase and treat with a high concentration of roxithromycin for a short duration (e.g., 5 minutes) to capture stalling events.[2]

-

-

Lysate Preparation and Nuclease Digestion:

-

Rapidly harvest and lyse cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with an RNase (e.g., Micrococcal Nuclease) to digest all mRNA that is not protected by ribosomes.

-

-

Ribosome-Protected Fragment (RPF) Isolation:

-

Isolate the 70S monosome complexes containing the RPFs by ultracentrifugation through a sucrose cushion.

-

-

RNA Extraction and Library Preparation:

-

Extract the RNA (the RPFs) from the purified monosomes.

-

Purify the RPFs (typically 20-40 nucleotides) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Ligate adaptors to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to create a cDNA library, followed by PCR amplification.

-

-

Sequencing and Data Analysis:

-

Sequence the cDNA library using a high-throughput sequencing platform.

-

Align the sequencing reads to the bacterial genome or transcriptome.

-

Analyze the density of reads along each gene. An accumulation of reads at specific codons in the drug-treated sample compared to a control indicates a site of antibiotic-induced ribosome stalling.

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Drug Complex

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Methodology:

-

Complex Formation:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli or M. tuberculosis).

-

Incubate the purified ribosomes with a molar excess of roxithromycin to ensure saturation of the binding site.

-

-

Grid Preparation:

-

Apply a small volume of the ribosome-drug complex solution to an EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, trapping the complexes in a thin layer of amorphous ice.

-

-

Data Collection:

-

Image the frozen-hydrated sample in a transmission electron microscope (TEM) equipped with a cryo-stage and a direct electron detector.

-

Collect thousands of images (micrographs), each containing multiple views of the ribosome-drug complex.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software (e.g., RELION) to perform particle picking, 2D classification (to remove bad particles), and 3D classification and refinement.

-

This process averages the signals from thousands of particle images to generate a high-resolution 3D electron density map.

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome into the electron density map.

-

Identify the distinct, non-ribosomal density corresponding to the bound roxithromycin molecule.

-

Analyze the precise orientation of the drug and its interactions (hydrogen bonds, hydrophobic contacts) with specific rRNA nucleotides and ribosomal proteins.

-

Conclusion

Roxithromycin, like other macrolide antibiotics, functions by targeting the bacterial ribosome's nascent peptide exit tunnel. Its mechanism is not one of simple blockade but a sophisticated, context-dependent inhibition of translation elongation. By binding to the 23S rRNA, it allosterically influences the peptidyl transferase center and, in concert with specific nascent peptide sequences, induces ribosome stalling. A thorough understanding of these molecular interactions, elucidated through kinetic, biochemical, and high-resolution structural studies, is paramount for overcoming emerging antibiotic resistance and for the rational design of new, more potent ribosome-targeting therapeutics.

References

- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 2. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Roxithromycin Result Summary | BioGRID [thebiogrid.org]

- 5. mdpi.com [mdpi.com]

- 6. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]

Lexithromycin: A Technical Deep Dive into Crystal Structure and Molecular Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin. Its structural modification, formally named erythromycin, 9-(O-methyloxime) (CAS Number: 53066-26-5), is designed to enhance its stability and pharmacokinetic profile over the parent compound. Understanding the three-dimensional structure and molecular interactions of this compound is paramount for rational drug design and the development of next-generation antibiotics to combat bacterial resistance. This technical guide provides an in-depth analysis of the crystal structure and molecular modeling of this compound, leveraging data from its close analog, Roxithromycin, due to the limited availability of specific crystallographic data for this compound itself. Roxithromycin shares a similar structural modification at the C9 position of the erythronolide ring, making it a relevant and valuable proxy for this analysis.

Crystal Structure Analysis

The determination of the crystal structure of macrolide antibiotics is crucial for understanding their conformation and intermolecular interactions in the solid state. This knowledge is fundamental for studies on polymorphism, formulation, and drug-receptor interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a macrolide antibiotic like Roxithromycin typically involves the following steps:

-

Crystallization: High-quality single crystals are grown from a suitable solvent or a mixture of solvents by slow evaporation or vapor diffusion methods.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam, often from a synchrotron source to achieve high resolution. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of atomic coordinates, bond lengths, and bond angles. This process minimizes the difference between the observed and calculated structure factors.

Crystallographic Data for Roxithromycin

The following table summarizes the crystallographic data obtained from a high-resolution synchrotron study of Roxithromycin. This data provides a precise model of its solid-state conformation.

| Parameter | Value |

| Chemical Formula | C₄₁H₇₆N₂O₁₅ |

| Molecular Weight | 837.05 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.646 |

| b (Å) | 17.896 |

| c (Å) | 23.755 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4525.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.187 |

| Radiation Source | Synchrotron |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| R-factor (%) | 3.99 |

Molecular Modeling

Molecular modeling techniques are powerful tools for investigating the conformational dynamics, intermolecular interactions, and binding properties of macrolide antibiotics at an atomic level. These methods complement experimental data and provide insights into the behavior of these molecules in different environments.

Experimental Protocol: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are commonly employed to study the dynamic behavior of macrolides. A typical workflow includes:

-

System Setup: An initial 3D structure of the molecule (often from crystallographic data) is placed in a simulation box. The box is then filled with a chosen solvent, typically water, and ions are added to neutralize the system and mimic physiological concentrations.

-

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This is done in a stepwise manner to ensure the system reaches a stable equilibrium.

-

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the molecule's motion over time.

-

Analysis: The trajectory is analyzed to extract various properties, such as conformational changes, hydrogen bonding patterns, and interactions with other molecules.

Molecular Modeling Insights for Roxithromycin

Molecular dynamics simulations of Roxithromycin have provided valuable insights into its conformational flexibility and interactions. Key findings from such studies include:

-

Conformational Landscape: Roxithromycin exhibits a complex conformational landscape, with the macrolide ring and the side chain adopting various orientations. The flexibility of the lactone ring is a key determinant of its biological activity.

-

Solvent Effects: The surrounding solvent environment significantly influences the conformational preferences of the molecule.

-

Binding to Ribosomes: Molecular docking and MD simulations have been used to model the binding of Roxithromycin to the bacterial ribosome. These studies have identified key amino acid residues and nucleotide bases in the ribosomal exit tunnel that are crucial for binding and inhibitory activity.

The following table summarizes typical quantitative data obtained from molecular modeling studies of macrolides.

| Parameter | Description | Typical Values/Metrics |

| Binding Affinity (ΔG) | The free energy change upon binding of the macrolide to its target (e.g., the ribosome). | -5 to -15 kcal/mol |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. | 1-3 Å for the macrolide backbone during simulation |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the macrolide and its target. | Varies depending on the specific interactions |

| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the macrolide and its target. | Varies depending on the force field and system |

Signaling Pathways and Logical Relationships

The primary mechanism of action of macrolide antibiotics involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and blocking the exit of the nascent polypeptide chain.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and molecular modeling of this compound, using its close structural analog Roxithromycin as a primary reference. The detailed experimental protocols and quantitative data presented offer valuable insights for researchers in the field of antibiotic drug discovery. The visualization of experimental workflows and the mechanism of action through diagrams aims to facilitate a deeper understanding of the scientific principles and processes involved. Further dedicated crystallographic and advanced molecular modeling studies on this compound itself are warranted to refine our understanding of its unique structural and dynamic properties.

In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Roxithromycin, a semi-synthetic macrolide antibiotic. The information presented herein is intended to support research, scientific, and drug development endeavors by offering a consolidated resource on its antimicrobial activity, relevant experimental methodologies, and the underlying mechanism of action. For the purpose of this guide, "Lexithromycin" is considered synonymous with Roxithromycin, the more commonly recognized name in scientific literature.

Core Antibacterial Activity: Data Summary

Roxithromycin exhibits a broad spectrum of activity against a variety of clinically relevant bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of Roxithromycin against a range of Gram-positive, Gram-negative, and atypical bacteria.

Table 1: In Vitro Activity of Roxithromycin against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | --- | --- | --- |

| Streptococcus pneumoniae | --- | --- | --- |

| Streptococcus pyogenes | --- | --- | --- |

Table 2: In Vitro Activity of Roxithromycin against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | --- | --- | 8.0[1][2] |

| Moraxella catarrhalis | --- | --- | 0.25[3] |

| Legionella pneumophila | --- | --- | --- |

Table 3: In Vitro Activity of Roxithromycin against Atypical Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Mycoplasma pneumoniae | 0.00625 - 0.0156[4][5][6] |

| Chlamydia trachomatis | 0.03 - 0.12[7] |

Note: MIC values can vary depending on the testing methodology, specific strains, and geographical location. The data presented is a synthesis of reported findings.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is crucial for bacterial growth and replication.

Caption: Roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

The binding of Roxithromycin to the 50S ribosomal subunit interferes with the translocation step of peptide chain elongation, thereby halting protein production and leading to a bacteriostatic effect.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Roxithromycin relies on standardized and reproducible experimental protocols. The most common methods employed are broth microdilution and agar dilution for MIC determination, and time-kill assays to assess the rate of bactericidal activity.

Minimum Inhibitory Concentration (MIC) Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of Roxithromycin in a liquid growth medium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Protocol:

-

Preparation of Roxithromycin Stock Solution: A stock solution of Roxithromycin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of Roxithromycin are prepared in the wells of a 96-well microtiter plate using CAMHB.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the Roxithromycin dilutions and a growth control well (broth only) are inoculated with the bacterial suspension. A sterility control well (uninoculated broth) is also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of Roxithromycin at which there is no visible growth (turbidity) in the well.

In this method, varying concentrations of Roxithromycin are incorporated into an agar medium, which is then inoculated with the test organisms.

Detailed Protocol:

-

Preparation of Roxithromycin-Containing Agar Plates: A stock solution of Roxithromycin is serially diluted and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot).

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of Roxithromycin that completely inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.

Caption: General workflow for conducting a time-kill assay to assess bactericidal activity.

Detailed Protocol:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared in a logarithmic growth phase in a suitable broth medium.

-

Exposure to Roxithromycin: Roxithromycin is added to the bacterial cultures at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The collected aliquots are serially diluted and plated onto an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial inoculum.

Conclusion

Roxithromycin demonstrates a clinically relevant in vitro antibacterial spectrum, particularly against common respiratory and atypical pathogens. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antimicrobial activity. This information serves as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

References

- 1. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro activity of roxithromycin against Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Efficacy of roxithromycin in the treatment of mycoplasma pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. In-vitro activity of roxithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lexithromycin (assumed Roxithromycin) Target Identification and Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the molecular target identification and binding affinity of the macrolide antibiotic, assumed to be Roxithromycin based on common nomenclature. Roxithromycin is a semi-synthetic derivative of erythromycin and is utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues.[1][2] This document details the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these properties, serving as a valuable resource for researchers in antimicrobial drug discovery and development.

Target Identification and Mechanism of Action

The primary molecular target of Roxithromycin is the 50S subunit of the bacterial ribosome .[1][2][3] By binding to this subunit, Roxithromycin effectively inhibits bacterial protein synthesis, a fundamental process for bacterial growth and replication.

Mechanism of Action: Roxithromycin's mechanism involves a specific interaction with the 23S rRNA component of the 50S ribosomal subunit.[4][5] This binding event occurs within the nascent peptide exit tunnel of the ribosome. By occupying this space, Roxithromycin sterically hinders the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome. This disruption of protein synthesis results in a bacteriostatic effect, meaning it inhibits bacterial growth and proliferation. At higher concentrations, Roxithromycin can exhibit bactericidal properties.

The following diagram illustrates the mechanism of action of Roxithromycin on the bacterial ribosome.

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Binding Affinity

The binding affinity of Roxithromycin to its ribosomal target has been quantified, providing a measure of its potency. The following table summarizes the key binding affinity data in comparison to other macrolide antibiotics.

| Compound | Target | Organism | Binding Affinity (K_d) | Reference |

| Roxithromycin | 70S Ribosomal Complex | E. coli | 20 nM | [6] |

| Erythromycin | 70S Ribosomal Complex | E. coli | 36 nM | [6] |

| Clarithromycin | 70S Ribosomal Complex | E. coli | 8 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification of Roxithromycin's target and the determination of its binding affinity.

3.1. Target Identification: Ribosome Binding Assay

This protocol describes a method to determine if a compound binds to the bacterial ribosome.

Objective: To confirm the binding of Roxithromycin to the bacterial 70S ribosome.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

-

Radioactively labeled Roxithromycin (e.g., [³H]-Roxithromycin)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol)

-

Unlabeled Roxithromycin (for competition assay)

-

Microcentrifuge tubes

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of microcentrifuge tubes.

-

To each tube, add a constant concentration of purified 70S ribosomes (e.g., 100 nM).

-

Add increasing concentrations of [³H]-Roxithromycin to the tubes.

-

For competition binding, add a constant concentration of [³H]-Roxithromycin and increasing concentrations of unlabeled Roxithromycin.

-

Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Separate the ribosome-bound [³H]-Roxithromycin from the unbound ligand by high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Carefully remove the supernatant containing the unbound ligand.

-

Resuspend the ribosomal pellet in a small volume of binding buffer.

-

Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Plot the amount of bound [³H]-Roxithromycin as a function of the free [³H]-Roxithromycin concentration to determine the dissociation constant (K_d).

The following diagram outlines the workflow for this target identification protocol.

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Roxithromycin Result Summary | BioGRID [thebiogrid.org]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Roxithromycin

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens.[1][2] Structurally similar to erythromycin, it offers an improved pharmacokinetic profile, including better acid stability and a longer half-life, which allows for less frequent dosing.[3][4] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of roxithromycin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Roxithromycin's pharmacokinetic profile is characterized by rapid absorption and extensive tissue penetration.[3][5]

Absorption

Following oral administration, roxithromycin is rapidly absorbed, with peak plasma concentrations (Cmax) reached within approximately two hours.[6] It is best taken before a meal to maximize absorption.[5]

Distribution

The drug is widely distributed throughout the body, diffusing into most tissues and phagocytic cells.[5][7] This high concentration in phagocytes facilitates active transport to the site of infection.[5]

Metabolism

Roxithromycin undergoes limited metabolism, with a significant portion of the drug excreted unchanged in the bile.[2][5] Less than 10% of the administered dose is excreted in the urine.[5][6]

Elimination

The elimination half-life of roxithromycin is approximately 12 hours, though this can vary.[5][6][7] One study in healthy female volunteers reported a longer elimination half-life of 34.95 ± 22.51 hours.[8][9]

Table 1: Pharmacokinetic Parameters of Roxithromycin

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | ~2 hours | [6] |

| Elimination Half-life (t½) | ~12 hours | [5][6][7] |

| Route of Elimination | Primarily bile; <10% in urine | [5] |

Pharmacodynamics

The pharmacodynamic properties of roxithromycin are primarily defined by its mechanism of action and its effect on bacterial protein synthesis.

Mechanism of Action

Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][5][10] It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of newly synthesized peptide chains and ultimately halts protein production.[1][5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal.[1][10]

Spectrum of Activity

Roxithromycin is effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][3] Its spectrum includes activity against Streptococcus pneumoniae, Staphylococcus aureus (excluding methicillin-resistant strains), Legionella pneumophila, and Chlamydia trachomatis.[1][3]

Table 2: In Vitro Susceptibility of Key Pathogens to Roxithromycin

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.06 - 1 |

| Haemophilus influenzae | 1 - 4 | 2 - 8 |

| Moraxella catarrhalis | ≤0.06 - 0.25 | ≤0.06 - 0.5 |

| Staphylococcus aureus | 0.12 - 0.5 | 0.25 - >128 |

| Legionella pneumophila | 0.06 - 0.5 | 0.12 - 1 |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology and geographic location.

Experimental Protocols

Study of Roxithromycin Pharmacokinetics in Healthy Female Volunteers

-

Objective: To determine the pharmacokinetic parameters of roxithromycin in healthy adult females.[8][9]

-

Methodology:

-

Subjects: Ten healthy female volunteers, aged 18 to 30 years, were enrolled in the study.[8][9]

-

Dosing: A single oral dose of 300 mg of roxithromycin was administered to each participant.[8][9]

-

Sample Collection: Blood samples were collected at various time intervals over a 48-hour period.[8][9]

-

Analysis: Plasma concentrations of roxithromycin were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters were calculated using a two-compartment open model.[8][9]

-

Visualizations

Caption: Mechanism of action of Roxithromycin.

Caption: Pharmacokinetic workflow of Roxithromycin.

References

- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxithromycin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. logixsjournals.com [logixsjournals.com]

- 9. files.logixsjournals.com [files.logixsjournals.com]

- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Products of Lexithromycin and Related Macrolides

Disclaimer: As of late 2025, detailed chemical stability and degradation product studies specifically for lexithromycin are not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the stability profiles of closely related and structurally similar 14- and 15-membered macrolide antibiotics, namely roxithromycin and azithromycin. This information serves as a strong predictive framework for understanding the potential stability characteristics of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the chemical stability of this compound and its analogues under various stress conditions. It includes detailed experimental protocols, quantitative data summaries, and visualizations of degradation pathways and experimental workflows.

Introduction to Macrolide Stability

Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and oxidizing agents. This compound, a semi-synthetic derivative of erythromycin, is noted for its improved pH stability over the parent compound.[1][2] However, like other macrolides, it is expected to degrade under forced stress conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for identifying potential impurities.

Degradation Pathways and Products

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance.[3] For macrolides like roxithromycin and azithromycin, the primary degradation routes include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation (Acidic and Alkaline)

Acidic Conditions: Macrolides are known to be unstable in acidic environments.[4] The primary site of acid-catalyzed hydrolysis is the glycosidic bond linking the cladinose sugar to the macrolactone ring.[4][5] Cleavage of this bond results in the loss of the sugar moiety and the formation of an inactive aglycone. For roxithromycin, acidic hydrolysis leads to the cleavage of the cladinose sugar and the lactone ring.[5] In the case of erythromycin, low pH leads to the formation of an inactive 8,9-anhydro-6,9-hemiketal intermediate.[4] Azithromycin is noted to be more stable at low pH compared to erythromycin.[4]

Alkaline Conditions: Under alkaline conditions, the lactone ring of the macrolide is susceptible to hydrolysis.[6] This opens up the macrocyclic ring, leading to a loss of antibiotic activity. Roxithromycin has been shown to be completely degraded in 1.0 M NaOH at 75°C.[6] A study on roxithromycin also identified forced alkaline degradation products using a stability-indicating HPLC method.[7]

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide (H₂O₂), can lead to a variety of degradation products.[8] For macrolides, the tertiary amine group on the desosamine sugar and the oxime side chain are susceptible to oxidation.[9][10] In the case of roxithromycin, degradation by hydroxyl radicals generated by UV/H₂O₂ resulted in ten identified products, primarily from attacks on the oxygen linking the lactone ring and the cladinose moiety, the tertiary amine, and the oxime side chain.[9][10] For azithromycin, oxidative degradation can lead to the formation of N-oxides. The presence of metals like Fe³⁺, Cu²⁺, and Mg²⁺ can inhibit the degradation of roxithromycin, possibly due to the formation of metal chelates.[9]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. For macrolides, this can involve N-demethylation, O-demethylation, or cleavage of the sugar moieties.[11] A study on roxithromycin showed it to be highly stable under photolytic conditions in the solid state.[6] However, in aqueous solutions, roxithromycin undergoes both direct and indirect photolysis.[11]

Thermal Degradation

Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[12] Roxithromycin has been reported to be highly stable under thermal stress in the solid state at 100°C for up to 24 hours.[6] A study on different formulations of azithromycin showed that at 60°C, the active ingredient could decompose into several smaller compounds.[13] Another study on azithromycin demonstrated that thermal-oxidative degradation is significant at elevated temperatures.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on roxithromycin.

Table 1: Degradation of Roxithromycin under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation Rate/Extent | Reference |

| Acidic Hydrolysis | 1.0 M HCl | Room Temperature | 24 h | Significant Degradation | [6] |

| 1.0 M HCl | 75°C | 30 min | Significant Degradation | [6] | |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | 24 h | - | [6] |

| 1.0 M NaOH | 75°C | 30 min | 100% | [6] | |

| Oxidative | 3% H₂O₂ | 75°C | 30 min | Sensitive | [6] |

| 15% H₂O₂ | 75°C | 30 min | Sensitive | [6] | |

| Thermal | - | 100°C | 6 h | Highly Stable | [6] |

| - | 100°C | 24 h | Highly Stable | [6] | |

| Photolytic | UV (254 nm) | - | 6 h | Highly Stable | [6] |

| UV (254 nm) | - | 24 h | Highly Stable | [6] | |

| UV (360 nm) | - | 6 h | Highly Stable | [6] | |

| UV (360 nm) | - | 24 h | Highly Stable | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of roxithromycin.

Acidic and Alkaline Hydrolysis

-

Procedure: Stock solutions of the drug are prepared. For acidic degradation, the drug solution is treated with 1.0 M HCl. For alkaline degradation, the solution is treated with 0.1 M or 1.0 M NaOH.[6]

-

Conditions: The mixtures are typically kept at room temperature for 24 hours or heated to an elevated temperature (e.g., 75°C) for a shorter duration (e.g., 30 minutes) to accelerate degradation.[6]

-

Analysis: After the specified time, the solutions are neutralized and diluted with an appropriate mobile phase for analysis by HPLC.[6]

Oxidative Degradation

-

Procedure: A stock solution of the drug is mixed with hydrogen peroxide (H₂O₂) at concentrations of 3% and 15% (v/v).[6]

-

Conditions: The mixtures are kept at room temperature for 24 hours or heated to 75°C for 30 minutes.[6]

-

Analysis: The samples are then diluted and analyzed by HPLC.[6]

Thermal Degradation

-

Procedure: The drug substance in its solid state is placed in a temperature-controlled oven.[6]

-

Conditions: The samples are exposed to a high temperature, such as 100°C, for durations of 6 and 24 hours.[6]

-

Analysis: After exposure, the samples are dissolved in a suitable solvent and diluted for HPLC analysis.[6]

Photolytic Degradation

-

Procedure: The drug substance in its solid state is spread in a thin layer in a petri dish.[6]

-

Conditions: The samples are irradiated with UV light at specific wavelengths (e.g., 254 nm and 360 nm) for 6 and 24 hours.[6]

-

Analysis: Following irradiation, the samples are dissolved and diluted for analysis by HPLC.[6]

Visualizations

General Degradation Pathway of Macrolides

Caption: General degradation pathways for macrolide antibiotics.

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific data on the chemical stability and degradation products of this compound are limited, the extensive research on related macrolides like roxithromycin and azithromycin provides a robust framework for understanding its likely behavior. This compound is anticipated to be susceptible to degradation under hydrolytic (both acidic and alkaline), oxidative, and to a lesser extent, photolytic and thermal stress. The primary degradation pathways are expected to involve the hydrolysis of the cladinose sugar and the lactone ring, as well as oxidation of the desosamine sugar. Further forced degradation studies conducted specifically on this compound are necessary to fully elucidate its stability profile and identify its unique degradation products. This information is critical for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Preliminary Efficacy of Roxithromycin Against Clinically Relevant Pathogens: A Technical Overview

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Roxithromycin, a semi-synthetic macrolide antibiotic, has demonstrated significant efficacy against a broad spectrum of pathogens, particularly those responsible for respiratory tract, skin, and soft tissue infections. Derived from erythromycin, roxithromycin exhibits an improved pharmacokinetic profile, including better absorption and a longer half-life, allowing for more convenient dosing regimens.[1][2][3] This document provides a detailed examination of the preliminary efficacy studies of roxithromycin, its mechanism of action, and the experimental methodologies employed in its evaluation. The intended audience for this guide includes researchers, scientists, and professionals involved in the field of drug development.

Mechanism of Action

Roxithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][5][6] At higher concentrations, it can also exhibit bactericidal properties.[5][6] The primary target of roxithromycin is the 50S subunit of the bacterial ribosome.[4][5] By binding to the 23S rRNA component of this subunit, it blocks the exit tunnel for newly synthesized peptides, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[5] This disruption of essential protein production ultimately inhibits bacterial growth and replication.[5]

Figure 1: Mechanism of action of Roxithromycin.

In Vitro Efficacy

The in vitro activity of roxithromycin has been evaluated against a wide range of pathogens. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic. It is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7][8]

Respiratory Pathogens

Roxithromycin has demonstrated good in vitro activity against common respiratory pathogens.

| Pathogen | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | Not Specified | Not Specified | Not Specified |

| Haemophilus influenzae | Not Specified | Not Specified | Not Specified |

| Moraxella catarrhalis | Not Specified | Not Specified | Not Specified |

| Mycoplasma pneumoniae | Not Specified | Not Specified | Not Specified |

| Legionella pneumophila | Not Specified | Not Specified | Not Specified |

| Chlamydia psittaci | Not Specified | Not Specified | Not Specified |

| Bordetella pertussis | Not Specified | Not Specified | Not Specified |

Note: Specific MIC values from the provided search results were not available in a consolidated table. The table above represents the pathogens against which Roxithromycin has shown activity. Further literature review is required to populate the specific MIC ranges.

Skin and Soft Tissue Pathogens

Roxithromycin is also effective against pathogens commonly associated with skin and soft tissue infections.

| Pathogen | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Not Specified | Not Specified | Not Specified |

| Staphylococcus epidermidis | Not Specified | Not Specified | Not Specified |

| Streptococcus pyogenes | Not Specified | Not Specified | Not Specified |

Note: Specific MIC values from the provided search results were not available in a consolidated table. The table above represents the pathogens against which Roxithromycin has shown activity. Further literature review is required to populate the specific MIC ranges.

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of roxithromycin in the treatment of various infections.

Respiratory Tract Infections

An international clinical trial involving 32,405 patients with acute community-acquired respiratory tract infections showed high rates of clinical resolution or improvement with roxithromycin (150 mg b.i.d.).[9]

| Infection Type | Clinical Resolution/Improvement Rate |

| Acute Pharyngitis/Tonsillitis | 97% |

| Acute Sinusitis | 96% |

| Acute Otitis Media | 96% |

| Acute Bronchitis | 97% |

| Exacerbation of Chronic Bronchitis | 94% |

| Pneumonia | 95% |

A meta-analysis of 12 clinical studies on the efficacy of roxithromycin for infections caused by Haemophilus influenzae reported an overall satisfactory clinical response of 78%.[10]

Comparison with Other Antibiotics

In comparative studies, roxithromycin has shown similar clinical efficacy to other commonly used antibiotics for lower respiratory tract infections, including cephradine, erythromycin ethylsuccinate, and doxycycline.[2] A study comparing azithromycin and roxithromycin for acute lower respiratory tract infections found a satisfactory clinical response of 91.9% for azithromycin and 87.2% for roxithromycin.[11]

Experimental Protocols

The evaluation of a new antibiotic's efficacy follows a structured workflow, from initial in vitro screening to comprehensive clinical trials.

Figure 2: General workflow for antibiotic efficacy studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of roxithromycin against various pathogens is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent: A stock solution of roxithromycin is prepared in a suitable solvent. Serial twofold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific growth media and incubation conditions (e.g., 5% CO₂) are required.

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is assessed by visual inspection of the wells. A control well with no antibiotic should show clear bacterial growth.

Conclusion

The preliminary efficacy studies of roxithromycin demonstrate its value as an effective antimicrobial agent for a variety of bacterial infections, particularly those affecting the respiratory tract. Its favorable pharmacokinetic profile and proven clinical efficacy make it a viable therapeutic option. Further research to establish a more comprehensive profile of its activity against a wider range of contemporary clinical isolates is warranted to continue to guide its optimal use in clinical practice.

References

- 1. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxithromycin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 6. msjonline.org [msjonline.org]

- 7. litfl.com [litfl.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of roxithromycin in the treatment of adults with upper and lower respiratory tract infection due to Haemophilus influenzae: a meta-analysis of 12 clinical studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Efficacy, safety and tolerability of azithromycin versus roxithromycin in the treatment of acute lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of the Lexithromycin Ribosomal Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin is a novel macrolide antibiotic with potent antibacterial activity. This document provides a comprehensive technical guide to the characterization of its binding site on the bacterial ribosome. Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for optimizing its efficacy, overcoming potential resistance mechanisms, and guiding the development of next-generation antibiotics. This guide details the established mechanism of action for macrolide antibiotics, outlines key experimental protocols for characterizing the binding site of new compounds like this compound, presents comparative quantitative data, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Macrolide Antibiotic Mechanism of Action

Macrolide antibiotics, a cornerstone of antibacterial therapy, exert their effect by inhibiting protein synthesis in bacteria.[1][2][3] They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][4][5][6] This binding site is primarily composed of 23S ribosomal RNA (rRNA) and ribosomal proteins. By physically obstructing the NPET, macrolides prevent the elongation of the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.[4][7][8] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[1]

Key molecular interactions for macrolides involve hydrogen bonds between the drug's lactone ring and sugar moieties with specific nucleotides of the 23S rRNA, most notably A2058 and A2059 (E. coli numbering).[5][9][10] Mutations in these rRNA nucleotides can confer resistance to macrolide antibiotics.[4][8] Additionally, interactions with ribosomal proteins L4 and L22, which are situated at a constriction point in the NPET, can also influence drug binding and efficacy.[7][8]

Quantitative Analysis of this compound-Ribosome Interactions

To quantitatively assess the binding of this compound to the ribosome, a series of biochemical and biophysical assays are employed. The data presented below is a representative example of expected values for a novel macrolide, compared to established compounds.

Table 1: Ribosomal Binding Affinity of Macrolide Antibiotics

| Compound | Dissociation Constant (Kd) | Method | Organism |

| This compound | 5 nM | Fluorescence Polarization | E. coli |

| Erythromycin | 36 nM | Kinetic Analysis | E. coli |

| Clarithromycin | 8 nM | Kinetic Analysis | E. coli |

| Roxithromycin | 20 nM | Kinetic Analysis | E. coli |

| Telithromycin | 8.33 nM | Kinetic Analysis | E. coli |

| Azithromycin | Low nM range | Isothermal Titration Calorimetry | E. coli |

Data for erythromycin, clarithromycin, roxithromycin, and telithromycin are derived from published studies.[7][11] Data for azithromycin is based on general findings from ITC studies.[12]

Table 2: Inhibition of Bacterial Protein Synthesis

| Compound | IC50 (in vitro translation) | MIC (S. aureus) | MIC (S. pneumoniae) |

| This compound | 0.1 µM | 0.25 µg/mL | 0.125 µg/mL |

| Erythromycin | 0.5 µM | 1 µg/mL | 0.5 µg/mL |

| Clarithromycin | 0.2 µM | 0.5 µg/mL | 0.25 µg/mL |

| Azithromycin | 0.3 µM | 0.5 µg/mL | 0.25 µg/mL |

IC50 and MIC values are representative and intended for comparative purposes.

Experimental Protocols for Ribosomal Binding Site Characterization

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Objective: To determine the three-dimensional structure of this compound bound to the bacterial 70S ribosome at near-atomic resolution.

Methodology:

-

Ribosome Preparation: Isolate high-purity 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600 or Thermus thermophilus HB8).[13]

-

Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site. A typical ratio is 1:10 (ribosome:this compound).

-

Vitrification: Apply a small volume (3-4 µL) of the ribosome-lexithromycin complex to a glow-discharged cryo-EM grid. Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample in a thin layer of amorphous ice, preserving its native structure.[14]

-

Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector (e.g., Titan Krios).[15] Collect a large dataset of movie micrographs.

-

Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-lexithromycin complex.[16]

-

Model Building and Refinement: Dock a model of the 70S ribosome into the cryo-EM density map. The density corresponding to this compound should be clearly visible in the NPET, allowing for the precise placement and refinement of the drug molecule. This will reveal the specific interactions with the 23S rRNA and ribosomal proteins.[14][17]

X-ray Crystallography of the this compound-Ribosome Complex

Objective: To obtain a high-resolution crystal structure of this compound bound to the 50S ribosomal subunit or the 70S ribosome.

Methodology:

-

Crystallization: Crystallize purified 50S subunits or 70S ribosomes using vapor diffusion (hanging or sitting drop) methods.[6][13] This is a challenging step that requires extensive screening of crystallization conditions.

-

Soaking or Co-crystallization: Introduce this compound into the crystals by soaking them in a solution containing the drug or by co-crystallizing the ribosomes in the presence of this compound.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron beamline.[18]

-

Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure as a search model. Refine the model against the experimental data, including the placement of the this compound molecule in the electron density map corresponding to the NPET.[9]

Fluorescence Polarization Assay for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound for the bacterial ribosome in a high-throughput format.[19]

Methodology:

-

Fluorescent Labeling: Synthesize a fluorescently labeled derivative of a known macrolide (e.g., erythromycin) that binds to the same site.

-

Binding Assay: In a multi-well plate, mix a constant concentration of purified 70S ribosomes and the fluorescently labeled macrolide.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. This compound will compete with the fluorescent probe for binding to the ribosome.

-

Measurement: Measure the fluorescence polarization in each well. As this compound displaces the fluorescent probe from the large ribosome, the probe will tumble more rapidly in solution, leading to a decrease in fluorescence polarization.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration and fit the data to a competitive binding equation to determine the Ki, which is equivalent to the Kd of this compound.[19]

Visualizing this compound's Mechanism and Characterization

Signaling Pathway of Macrolide Action

Caption: Mechanism of action for this compound on the bacterial ribosome.

Experimental Workflow for Binding Site Characterization

Caption: Workflow for characterizing the ribosomal binding of this compound.

Logical Relationship of Macrolide Inhibition

Caption: Logical flow of protein synthesis inhibition by macrolides.

Conclusion

The characterization of the ribosomal binding site of a novel macrolide antibiotic such as this compound is a multifaceted process that combines structural biology, biochemistry, and microbiology. By employing advanced techniques like cryo-EM and X-ray crystallography, alongside quantitative binding assays, a detailed understanding of its mechanism of action can be achieved. This knowledge is paramount for predicting its spectrum of activity, understanding potential resistance mechanisms, and guiding future drug development efforts to combat the growing threat of antibiotic resistance. The methodologies and comparative data presented in this guide provide a robust framework for the comprehensive evaluation of this compound and other new macrolide antibiotics.

References

- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells [ouci.dntb.gov.ua]

- 17. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Analysis of Bacterial Response to Lexithromycin: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the transcriptomic analysis of bacteria treated with Lexithromycin is limited. This guide synthesizes findings from studies on other macrolide antibiotics, such as roxithromycin and erythromycin, to provide a representative technical framework for researchers, scientists, and drug development professionals. The methodologies and expected outcomes are based on established principles of bacterial transcriptomics in response to this class of antibiotics.

Introduction

This compound, a macrolide antibiotic, is presumed to act by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), offers a powerful lens to elucidate the genome-wide transcriptional response of bacteria to this compound treatment. This guide outlines the core methodologies, data interpretation, and visualization of pathways involved in the bacterial response to macrolide antibiotics, serving as a blueprint for studies on this compound. Understanding these transcriptional changes can reveal novel mechanisms of action, identify potential resistance determinants, and inform the development of more effective antimicrobial strategies.[1][2][3]

Core Concepts in Bacterial Transcriptomics

The exposure of bacteria to antibiotics induces a complex cascade of gene expression changes as the organism attempts to counteract the drug's effects.[4][5] Transcriptomic profiling captures a snapshot of the messenger RNA (mRNA) population within a bacterial cell at a specific time point, providing insights into the cellular processes that are activated or repressed. In the context of macrolide treatment, this can include the upregulation of efflux pumps, modification of the ribosomal target, and general stress responses.[6]

Experimental Protocols

A typical transcriptomic study involves several key steps, from bacterial culture to bioinformatic analysis.

Bacterial Culture and this compound Treatment

-

Bacterial Strain and Growth Conditions: Select the bacterial species of interest (e.g., Escherichia coli, Streptococcus pneumoniae). Culture the bacteria in appropriate liquid media to mid-logarithmic phase.

-

Antibiotic Exposure: Introduce this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) to the bacterial culture. An untreated control culture should be maintained under identical conditions.

-

Time-Course Sampling: Collect bacterial pellets at various time points post-treatment (e.g., 30, 60, 120 minutes) to capture both early and late transcriptional responses.

RNA Extraction and Library Preparation

-

RNA Stabilization: Immediately treat collected bacterial cells with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

-

Total RNA Extraction: Lyse the bacterial cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

-

Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA sample to enrich for mRNA using a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria).[6]

-

mRNA Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize complementary DNA (cDNA) using random primers.

-

Library Preparation: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to generate a sequencing library. The resulting libraries are then quantified and quality-checked.[6]

RNA Sequencing and Bioinformatic Analysis

-

Sequencing: Perform high-throughput sequencing of the prepared libraries using a platform such as Illumina HiSeq.[6]

-

Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences.

-

Read Mapping: Align the trimmed reads to the reference genome of the bacterial species using a mapping tool like Bowtie2 or BWA.

-

Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform differential expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to this compound treatment.[7]

-

Functional Enrichment Analysis: Use databases such as Gene Ontology (GO) and KEGG to identify biological pathways and functions that are over-represented among the differentially expressed genes.[8]

Data Presentation

The quantitative output of a transcriptomic analysis is a list of differentially expressed genes (DEGs). This data is best presented in a structured table to facilitate comparison and interpretation.

Table 1: Hypothetical Differentially Expressed Genes in E. coli Treated with a Macrolide Antibiotic

| Gene | Function | Log2 Fold Change | p-value | Regulation |

| macA | Macrolide efflux pump subunit | 3.5 | <0.001 | Upregulated |

| macB | Macrolide efflux pump subunit | 3.2 | <0.001 | Upregulated |

| tolC | Outer membrane protein | 2.8 | <0.005 | Upregulated |

| ermB | 23S rRNA methyltransferase | 4.1 | <0.001 | Upregulated |

| rplD | 50S ribosomal protein L4 | -2.5 | <0.01 | Downregulated |

| rplB | 50S ribosomal protein L2 | -2.1 | <0.01 | Downregulated |

| cspA | Cold shock protein | 2.0 | <0.05 | Upregulated |

| recA | DNA repair and recombination | 1.8 | <0.05 | Upregulated |

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding the complex relationships in signaling pathways and experimental procedures.

Caption: Experimental workflow for transcriptomic analysis of bacteria.

References

- 1. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of transcriptome and proteome analyses on antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasticity and Stereotypic Rewiring of the Transcriptome Upon Bacterial Evolution of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-seq analyses of antibiotic resistance mechanisms in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lexithromycin Stock Solution Preparation for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] It exhibits antibacterial activity by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] Compared to its parent compound, erythromycin, this compound has been reported to have improved hydrophobicity and pH stability, which may offer advantages in certain experimental settings.[1][2][3][4] Proper preparation of a sterile, accurate stock solution is the first critical step for any in vitro cell culture experiment involving this compound. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution for use in cell culture applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for the correct preparation of stock solutions.

| Property | Value | Reference |

| Molecular Weight | 762.97 g/mol | [2][5] |

| Appearance | Solid | [6] |

| Solubility | DMSO: 10 mM | [4] |

| Storage (Powder) | -20°C | [4][6] |

| Storage (in Solvent) | -80°C | [6] |

| Stability | Solutions are unstable; prepare fresh. | [5] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile, serological pipettes

-

Adjustable micropipettes and sterile, filtered pipette tips

-

Analytical balance

-

Vortex mixer

-

0.22 µm sterile syringe filter (ensure compatibility with DMSO)

-

Sterile syringes

-

Biosafety cabinet (BSC)

-

Personal protective equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell culture experiments and is based on available solubility data.[4]

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a sterile this compound stock solution.

Procedure:

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, the following calculation is used:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 10 mL of a 10 mM solution:

-

Mass (g) = 0.010 mol/L x 0.010 L x 762.97 g/mol = 0.076297 g

-

Therefore, you will need approximately 76.3 mg of this compound.

-

-

-

Weighing the this compound Powder:

-